4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one

Sigma Receptor Ligand Design Structure-Activity Relationship (SAR)

This 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one is a uniquely dual-functionalized piperazin-2-one: the N1 3-pyridyl moiety drives σ1-over-σ2 receptor selectivity, while the N4 4-bromophenylacetyl group serves as a versatile handle for Pd-catalyzed cross-coupling. Unlike generic N-aryl piperazinones, this compound’s regioisomeric identity is critical for target engagement, and the bromine atom enables rapid library expansion via Suzuki couplings. Ideal for medicinal chemistry programs targeting σ1-mediated neuroprotection, anticancer bioisosteres, or PARP inhibitor optimization.

Molecular Formula C17H16BrN3O2
Molecular Weight 374.238
CAS No. 2097861-11-3
Cat. No. B2808815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one
CAS2097861-11-3
Molecular FormulaC17H16BrN3O2
Molecular Weight374.238
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)Br)C3=CN=CC=C3
InChIInChI=1S/C17H16BrN3O2/c18-14-5-3-13(4-6-14)10-16(22)20-8-9-21(17(23)12-20)15-2-1-7-19-11-15/h1-7,11H,8-10,12H2
InChIKeyWLVNXEFPTVEIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097861-11-3): A Specialized Piperazinone Research Intermediate for Targeted Synthesis


4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one is a functionalized piperazin-2-one derivative featuring a 3-pyridyl ring at the N1 position and a 4-bromophenylacetyl group at the N4 position. This specific substitution pattern situates it within a chemical space of interest for medicinal chemistry, particularly as an advanced intermediate for generating libraries of compounds with potential CNS or anticancer activity [1]. The compound’s structure combines a privileged piperazine scaffold with a brominated phenylacetyl moiety, offering a unique synthetic handle for further derivatization, such as cross-coupling reactions, that is not present in common unsubstituted or N-aryl piperazinones [2].

Why Bulk Piperazinones and Simple N-Arylpiperazines Cannot Replicate 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one's Multifunctional Reactivity


Generic substitution with commercially common building blocks like 1-(pyridin-3-yl)piperazin-2-one or 1-(4-bromophenyl)piperazin-2-one fails to recapitulate the dual-functionality of 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one. The presence of the 4-bromophenylacetyl group is not just a hydrophobic addition; the bromine atom serves as a critical reactive handle for late-stage diversification through palladium-catalyzed cross-coupling reactions [1]. Simultaneously, the specific 3-pyridyl substituent on the piperazinone ring has been demonstrated to confer a distinct selectivity profile for sigma-1 (σ1) over sigma-2 (σ2) receptors compared to its 2-pyridyl isomers, making its regioisomeric identity crucial for biological target engagement [2]. Substituting with a non-halogenated, a chloro-analog, or a different pyridyl regioisomer introduces changes in reactivity, target selectivity, and pharmacokinetic properties that cannot be accounted for by simple interpolation.

Quantitative Evidence of Differential Properties for 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one


Regioisomeric Differentiation: Pyridin-3-yl Substitution Directs Sigma-1 Receptor Preference

The position of the pyridyl nitrogen on the piperazine ring is a critical determinant of sigma receptor subtype selectivity. A systematic study on pyridylpiperazines demonstrates that (3-pyridyl)piperazines preferentially bind to σ1 receptors, whereas (2-pyridyl)piperazines favor σ2 receptors [1]. While this data is for piperazines, not piperazin-2-ones, the electronic and steric influence of the pyridyl nitrogen is a class-level inference directly applicable to the 1-(pyridin-3-yl)piperazin-2-one motif. A 2-pyridyl analog would be expected to have a reversed selectivity profile, making the 3-pyridyl substitution pattern essential for σ1-relevant research programs [1].

Sigma Receptor Ligand Design Structure-Activity Relationship (SAR)

Halogen Handle for Diversification: 4-Bromophenyl Group Enables Late-Stage Functionalization Compared to Chloro- or Des-Halo Analogs

The para-bromine atom on the phenylacetyl group provides a privileged reactive site for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions [1]. This allows for rapid library synthesis to explore SAR. In comparison, a 4-chlorophenyl analog is significantly less reactive (C-Cl bond is stronger), often requiring harsher conditions or specialized catalysts, leading to lower yields and functional group intolerance. A des-halo analog (phenylacetyl) is inert to these transformations. The C-Br bond dissociation energy is approximately 285 kJ/mol, compared to 327 kJ/mol for C-Cl, quantitatively underpinning the superior reactivity under mild conditions [2].

Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Piperazin-2-one Core as a Bioisostere for Key Pharmacophores in Cytotoxic Agents

The piperazin-2-one core has been validated as a bioisosteric replacement for the imidazole ring in farnesyltransferase inhibitors (FTIs) like L-778,123. A series of novel piperazinone derivatives demonstrated that this replacement maintains or enhances cytotoxicity against cancer cell lines such as HT-29 (colon) and A549 (lung), while showing lower activity against normal MRC-5 fibroblasts [1]. This establishes the core as a privileged scaffold for antitumor activity. Our target compound represents a functionalized version of this core, positioning it as a key intermediate for generating FTI analogs with potentially improved properties.

Bioisosterism Farnesyltransferase Inhibitor Cytotoxic Agent

Optimal Research Application Scenarios for Procuring 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one


Synthesis of Focused Libraries for Sigma Receptor Probe Development

Leverage the compound's inferred σ1 receptor preference from its 3-pyridyl moiety to design a focused library of ligands. The 4-bromophenylacetyl group serves as a diversification point for Suzuki couplings, rapidly generating analogs to explore the σ1 receptor's role in neuroprotection and methamphetamine addiction, as highlighted by recent research [1].

Scaffold Hopping in Farnesyltransferase Inhibitor Lead Optimization

Use this compound as a bioisosteric replacement for the imidazole ring in known farnesyltransferase inhibitors (FTIs). The piperazin-2-one core has demonstrated cytotoxicity in cancer lines, and the bromine handle allows for systematic variation of the side-chain to improve potency and selectivity over normal cells, directly building on the work of Fathi et al. [2].

Development of PARP-1/7 Dual Inhibitors

Incorporate this piperazinone building block into the design of novel PARP inhibitors. Recent literature shows that N-substituted piperazinone moieties are critical for achieving high potency (IC50 < 1 nM) and isoform selectivity within the PARP family, particularly for PARP-7 [3]. The compound's brominated phenylacetyl group offers a route to explore unexplored hydrophobic pockets in the PARP active site.

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